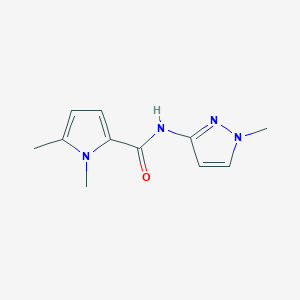
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, also known as DMP785, is a synthetic compound that has gained significant attention in the field of neuroscience research due to its potential as a selective modulator of the GABA-A receptor.
作用机制
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide selectively binds to the benzodiazepine site on the GABA-A receptor, enhancing the binding of GABA to the receptor and increasing the activity of the receptor. This leads to an increase in chloride ion influx into the neuron, hyperpolarizing the cell and decreasing its excitability.
Biochemical and Physiological Effects
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as reducing drug-seeking behavior. It has also been shown to enhance learning and memory in animal models. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been found to have limited effects on motor coordination and muscle relaxation, which are common side effects of benzodiazepines.
实验室实验的优点和局限性
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has several advantages for lab experiments, including its high selectivity for the benzodiazepine site on the GABA-A receptor, its ability to enhance GABAergic transmission in the hippocampus and cortex, and its potential in treating drug addiction. However, 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has limitations, including its limited effects on motor coordination and muscle relaxation, and its potential for abuse and addiction.
未来方向
Future research on 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide could focus on its potential in treating anxiety disorders, epilepsy, and drug addiction. Additionally, further studies could investigate the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on cognitive function and behavior, as well as its potential for abuse and addiction. Other future directions could include the development of new compounds based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide, as well as the investigation of the mechanism of action of 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide on the GABA-A receptor.
合成方法
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide is synthesized through a multistep process involving the reaction of 2,5-dimethylpyrrole with 3-chloro-1-methylpyrazole, followed by the addition of 2-cyanoethyl-N,N-diisopropylchloroacetamide, and finally the substitution of the chloro group with an amide group using ammonia. The resulting compound is purified through column chromatography to obtain pure 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide.
科学研究应用
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has been extensively studied for its potential as a selective modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. It has been shown to enhance GABAergic transmission in the hippocampus and cortex, leading to anxiolytic and anticonvulsant effects. 1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide has also been studied for its potential in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-9(15(8)3)11(16)12-10-6-7-14(2)13-10/h4-7H,1-3H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLOCVZMBZOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=NN(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-3-yl)pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538402.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![(1-Methylpyrazol-4-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7538412.png)
![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)


![N'-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7538443.png)
![2-chloro-N-methyl-5-methylsulfanyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538449.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7538450.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7538461.png)
![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
![[1-(4-Bromophenyl)cyclopropyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7538487.png)